ML401
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML401 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
ML401 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and infrared spectroscopy to confirm their structure and purity .
Scientific Research Applications
ML401 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of G-protein coupled receptor 183.
Biology: Employed in studies involving cell signaling and immune response.
Medicine: Investigated for its potential therapeutic effects in diseases related to immune system dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
ML401 exerts its effects by selectively antagonizing the G-protein coupled receptor 183. This receptor is involved in the regulation of immune responses and cell migration. By inhibiting this receptor, this compound can modulate the activity of immune cells and influence various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
NIBR189: Another potent and selective antagonist of the G-protein coupled receptor 183.
7α,25-Dihydroxycholesterol: A potent and selective agonist of the same receptor.
Uniqueness
ML401 is unique in its high selectivity and potency as an antagonist of the G-protein coupled receptor 183. It also exhibits excellent stability and low toxicity, making it a preferred choice for research applications .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTNVQJKGHAGAX-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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